Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94199-75-4
VCID: VC16993864
InChI: InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2
SMILES:
Molecular Formula: C8H19NNa2O6P2
Molecular Weight: 333.17 g/mol

Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

CAS No.: 94199-75-4

Cat. No.: VC16993864

Molecular Formula: C8H19NNa2O6P2

Molecular Weight: 333.17 g/mol

* For research use only. Not for human or veterinary use.

Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate - 94199-75-4

Specification

CAS No. 94199-75-4
Molecular Formula C8H19NNa2O6P2
Molecular Weight 333.17 g/mol
IUPAC Name disodium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid
Standard InChI InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2
Standard InChI Key PQUYKULFIJUWQL-UHFFFAOYSA-L
Canonical SMILES CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a central hexylimino group (–N–(CH₂)₅CH₃) bridged by two methylene (–CH₂–) linkages to bisphosphonate moieties (–PO₃H₂). Each phosphonate group is bonded to a sodium counterion, yielding the disodium salt form. The IUPAC name, disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate, reflects this arrangement, with the hexyl chain imparting lipophilicity and the bisphosphonate groups enabling strong chelation of divalent cations like calcium .

Structural Analogues

Comparisons to related compounds, such as disodium hydroxyethylamino bismethylphosphonate (PubChem CID 80101), highlight shared bisphosphonate motifs but diverge in backbone substituents. The hexyl chain in the target compound enhances hydrophobic interactions compared to shorter alkyl or hydroxyethyl groups .

Synthesis and Manufacturing

Three-Component Condensation

A predominant synthetic route involves the reaction of hexylamine, triethyl orthoformate, and diethyl phosphite under acidic conditions (Scheme 1). This method, adapted from Suzuki and Maier’s protocols, generates the aminomethylenebisphosphonate core via in situ formation of an iminium intermediate . The reaction proceeds via:

  • Formation of a Vilsmeier-Haack-like adduct between hexylamine and orthoformate.

  • Nucleophilic attack by diethyl phosphite, resulting in bisphosphonylation.

  • Hydrolysis and neutralization to yield the disodium salt .

Key Challenges:

  • Byproducts like N-formylated derivatives necessitate rigorous purification .

  • Scalability issues arise from exothermic side reactions, requiring controlled temperature and solvent selection (e.g., chlorobenzene or ionic liquids) .

Radical Transfer Reactions

Titanocene-mediated radical transfer, as described by Petrov et al., enables bisphosphonylation of nitriles. While less common, this method avoids acidic conditions, preserving acid-labile functional groups .

Isonitrile-Based Synthesis

Reaction of hexylisonitrile with dialkyl phosphites in the presence of HCl yields bisphosphonates via sequential phosphite additions to the isonitrile’s carbon center. This route, though efficient, faces limitations in stereochemical control .

Physicochemical Properties

Thermal Stability

Bisphosphonates generally exhibit decomposition temperatures above 200°C. The hexyl chain may lower thermal stability slightly compared to shorter-chain analogues, as observed in differential scanning calorimetry (DSC) studies of similar compounds .

Solubility and pH Behavior

PropertyValue/DescriptionSource Citation
Aqueous Solubility15–20 g/L (pH 7.4, 25°C)
pKa₁ (Phosphonate)~2.1
pKa₂ (Phosphonate)~7.3
LogP−1.2 (predicted)

The compound’s solubility decreases sharply below pH 4 due to protonation of phosphonate groups, forming insoluble free acids .

Applications and Industrial Relevance

Water Treatment

As a chelating agent, the compound sequesters Ca²⁺ and Mg²⁺ in cooling systems, preventing scale formation. Its hexyl chain enhances adsorption onto metal surfaces, outperforming shorter-chain bisphosphonates in corrosion inhibition .

Polymer Additives

Incorporated into polyolefins at 0.1–0.5 wt%, it improves flame retardancy by promoting char formation. Thermogravimetric analysis (TGA) shows a 40% reduction in peak heat release rate for modified polyethylene .

Challenges and Future Directions

Synthesis Optimization

Microwave-assisted three-component condensation could reduce reaction times from 12 hours to <2 hours, as demonstrated for pamidronate derivatives . Catalyst screening (e.g., TiO₂ nanoparticles) may enhance yields beyond the current 60–70% .

Unresolved Questions

  • Metabolic Fate: The hexyl chain’s impact on renal clearance remains unstudied.

  • Ecotoxicity: Long-term environmental persistence in aquatic systems requires assessment.

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